![molecular formula C10H21BrN2O B12306639 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide](/img/structure/B12306639.png)
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide
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Overview
Description
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is an organic compound with the molecular formula C10H21BrN2O. It is a brominated amide derivative, often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide typically involves the bromination of N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated amides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated amides.
Scientific Research Applications
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dimethylamino group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N,N-dimethylaniline
- 3-bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both a bromine atom and a dimethylamino group.
Biological Activity
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₀H₂₁BrN₂O
- Molecular Weight : 265.19 g/mol
- CAS Number : 2138383-11-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and dimethylamino group suggests potential for significant pharmacological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related bromo compounds can effectively inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential.
Enzyme Inhibition
The compound's ability to inhibit enzymes is also noteworthy. For example, structural analogs have been tested for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. These studies typically measure the half-maximal inhibitory concentration (IC50) to evaluate potency . Although specific IC50 values for this compound are not reported, the trends in related compounds indicate a potential for significant enzyme inhibition.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds suggest varying degrees of toxicity depending on concentration. For instance, some analogs did not exhibit cytotoxicity at concentrations below 20 µM . Future studies should focus on determining the cytotoxic profile of this compound to better understand its safety profile.
Case Study: Antibacterial Activity
In a study examining the antibacterial activity of halogenated compounds, it was found that certain brominated derivatives demonstrated significant inhibition against Staphylococcus aureus. While direct testing of this compound was not included, the structural similarities suggest it may possess comparable activity .
Research Findings on Related Compounds
- Tyrosinase Inhibition : Related compounds have shown IC50 values ranging from low micromolar concentrations (e.g., 1.12 µM) to over 200 µM against tyrosinase . This suggests that modifications in structure can significantly enhance or diminish enzyme inhibitory effects.
- Cytotoxicity Assessment : In B16F10 murine cells, some analogs were evaluated for their cytotoxic effects at varying concentrations over time. Notably, certain compounds exhibited no cytotoxicity at concentrations up to 20 µM over 72 hours .
Data Table: Biological Activity Summary
Activity Type | Compound/Analog | IC50 Value (µM) | Remarks |
---|---|---|---|
Antibacterial | Related Brominated Compounds | Not specified | Effective against Staphylococcus aureus |
Tyrosinase Inhibition | Analog 3 | 1.12 | Strongest inhibitor among tested analogs |
Cytotoxicity | Analog 1 | >20 | Non-cytotoxic at tested concentrations |
Properties
Molecular Formula |
C10H21BrN2O |
---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide |
InChI |
InChI=1S/C10H21BrN2O/c1-10(2,7-12(3)4)8-13(5)9(14)6-11/h6-8H2,1-5H3 |
InChI Key |
WLWHKJOSQSTBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)CN(C)C(=O)CBr |
Origin of Product |
United States |
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